1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide 1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17996919
InChI: InChI=1S/C12H15NO3S/c1-9(2)7-13-11-6-4-3-5-10(11)12(14)8-17(13,15)16/h3-6,9H,7-8H2,1-2H3
SMILES:
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol

1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

CAS No.:

Cat. No.: VC17996919

Molecular Formula: C12H15NO3S

Molecular Weight: 253.32 g/mol

* For research use only. Not for human or veterinary use.

1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide -

Specification

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
IUPAC Name 1-(2-methylpropyl)-2,2-dioxo-2λ6,1-benzothiazin-4-one
Standard InChI InChI=1S/C12H15NO3S/c1-9(2)7-13-11-6-4-3-5-10(11)12(14)8-17(13,15)16/h3-6,9H,7-8H2,1-2H3
Standard InChI Key FCBNTJHXQSNGCH-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C2=CC=CC=C2C(=O)CS1(=O)=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-isobutyl-1H-benzo[c][1, thiazin-4(3H)-one 2,2-dioxide is C₁₂H₁₅NO₃S, with a molar mass of 253.32 g/mol. Its IUPAC name, 1-(2-methylpropyl)-2,2-dioxo-2λ⁶,1-benzothiazin-4-one, reflects the isobutyl group at position 1 and the sulfone groups at positions 2 and 2. The canonical SMILES string (CC(C)CN1C2=CC=CC=C2C(=O)CS1(=O)=O) confirms the bicyclic system, where the thiazine ring is fused to a benzene ring, and the sulfone groups contribute to its electron-deficient nature .

Key Structural Features:

  • Bicyclic Core: The benzo[c] thiazine system provides rigidity, influencing binding interactions with biological targets .

  • Isobutyl Substituent: The branched alkyl chain at N-1 enhances lipophilicity, potentially improving membrane permeability.

  • Sulfone Groups: The 2,2-dioxide configuration increases electrophilicity, a trait exploited in cycloaddition reactions .

Spectroscopic and Computational Data

The Standard InChIKey (FCBNTJHXQSNGCH-UHFFFAOYSA-N) facilitates database searches and computational modeling. Hirshfeld surface analyses of analogous compounds reveal dominant H···O and H···C interactions, critical for crystal packing and solubility profiles . Density functional theory (DFT) studies on related derivatives suggest that the sulfone groups stabilize the molecule through resonance, reducing energy barriers in synthetic reactions .

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₃S
Molecular Weight253.32 g/mol
IUPAC Name1-(2-methylpropyl)-2,2-dioxo-2λ⁶,1-benzothiazin-4-one
SMILESCC(C)CN1C2=CC=CC=C2C(=O)CS1(=O)=O
XLogP32.1 (estimated)

Synthesis and Reaction Chemistry

Reactivity in Hetero-Diels-Alder Reactions

The electron-deficient thiazine core participates in inverse electron-demand hetero-Diels-Alder (ihDA) reactions. For example, N-methyl analogs react with glycals to form tetracyclic galactose and fucose derivatives, demonstrating utility in carbohydrate chemistry . The isobutyl group’s steric bulk may modulate reaction rates and regioselectivity, though this remains to be empirically verified.

Example Reaction:

Thiazine derivative+GlycalihDATetracyclic adduct (e.g., 24, 26 in[3])\text{Thiazine derivative} + \text{Glycal} \xrightarrow{\text{ihDA}} \text{Tetracyclic adduct (e.g., 24, 26 in[3])}

DFT calculations predict activation barriers (< 20 kcal/mol) for such cycloadditions, indicating feasibility under mild conditions .

Applications in Drug Development

Prodrug Design

The isobutyl group’s metabolic lability positions this compound as a prodrug candidate. Esterase-mediated hydrolysis could release active metabolites with improved pharmacokinetics. For instance, N-dealkylation might yield primary amines capable of forming hydrogen bonds with biological targets .

Targeted Therapeutics

Functionalization at C-3 (via thiolation or alkylation) enables conjugation to targeting moieties (e.g., antibodies, peptides). Such derivatives could localize to inflamed tissues or microbial biofilms, minimizing off-target effects .

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